Diethyl butyl(phenyl)propanedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7155-21-7 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
diethyl 2-butyl-2-phenylpropanedioate |
InChI |
InChI=1S/C17H24O4/c1-4-7-13-17(15(18)20-5-2,16(19)21-6-3)14-11-9-8-10-12-14/h8-12H,4-7,13H2,1-3H3 |
InChI Key |
NRHHEAFRICJREB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diethyl Butyl Phenyl Propanedioate and Analogous Disubstituted Propanedioate Esters
Evolution of Classical Malonic Ester Synthesis Towards Complex Derivatives
The malonic ester synthesis is a foundational carbon-carbon bond-forming reaction used to prepare substituted carboxylic acids. patsnap.com It traditionally involves the alkylation of diethyl malonate or similar malonic acid esters at the carbon atom situated between the two carbonyl groups (the α-carbon). wikipedia.org This versatile method has been adapted and refined over time to produce increasingly complex derivatives, including those with two different substituents on the α-carbon, such as Diethyl butyl(phenyl)propanedioate.
Regioselective Functionalization of Substituted Malonates
Regioselectivity refers to the control of which position on a molecule a reaction occurs. In the context of synthesizing disubstituted malonates, the key regioselective step is the second alkylation. Once the first alkyl group is attached, the reaction must be directed to the same α-carbon. Fortunately, the malonic ester framework inherently provides this control. The remaining proton on the α-carbon is still the most acidic proton in the molecule (apart from any acidic functional groups on the substituents themselves), ensuring that the base will deprotonate this specific location to form the enolate for the second alkylation. youtube.com
Beyond simple alkylation, modern catalytic methods have expanded the possibilities for regioselective functionalization. For instance, molybdenum-catalyzed allylic substitution allows for the highly regioselective formation of carbon-sulfur bonds on tertiary allylic electrophiles, demonstrating how catalysts can direct reactions to specific sites with high precision. nih.gov Similarly, chemo- and regioselective C-H insertions of malonate metal carbenes have been used for the late-stage functionalization of complex molecules, where the catalyst dictates the site of reaction. nih.gov These advanced strategies highlight the power of catalysts in achieving selective transformations that are difficult or impossible with classical methods.
Innovations in Catalytic Synthesis of Disubstituted Propanedioate Esters
While classical malonic ester synthesis is robust, it often requires stoichiometric amounts of strong bases and can lack stereocontrol. Modern advancements have focused on catalytic approaches that are more efficient and can control the three-dimensional structure of the product. mdpi.com These innovations are particularly crucial for producing chiral malonates where the α-carbon is a stereocenter.
Enantioselective Approaches for Chiral Malonate Construction
For α,α-disubstituted malonates like this compound, the α-carbon is a chiral center. The synthesis of a single enantiomer (one of the two mirror-image forms) is highly desirable, especially in pharmaceutical applications. acs.org Traditional methods produce a 50:50 mixture (a racemate), but enantioselective strategies can yield one form preferentially. frontiersin.org Common methods for obtaining single enantiomers include the enzymatic resolution of a racemic mixture or, more directly, asymmetric synthesis. frontiersin.orgnih.gov
Asymmetric Phase-Transfer Catalysis in Alpha-Alkylation
Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective alkylation of malonates. nih.gov This method involves a reaction between reactants in two immiscible phases (e.g., an organic solvent and an aqueous solution of a base). A phase-transfer catalyst, typically a chiral ammonium (B1175870) salt derived from cinchona alkaloids, transports the enolate from the aqueous phase to the organic phase where it reacts with the alkyl halide. frontiersin.orgacs.org The chiral environment created by the catalyst directs the alkyl halide to one face of the enolate, resulting in the preferential formation of one enantiomer. dntb.gov.ua
This approach has successfully produced α,α-dialkylmalonates with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.govresearchgate.net The resulting chiral malonates are versatile building blocks, as the two different ester groups can often be selectively hydrolyzed to further modify the molecule. nih.govacs.org
| Catalyst | Alkyl Halide | Base | Yield (%) | Enantiomeric Excess (ee, %) |
| (S,S)-3,4,5-trifluorophenyl-NAS bromide | Allyl Bromide | CsOH·H₂O | 99 | 86 |
| (S,S)-3,4,5-trifluorophenyl-NAS bromide | Benzyl (B1604629) Bromide | CsOH·H₂O | 99 | 98 |
| (S,S)-3,4,5-trifluorophenyl-NAS bromide | 4-Methoxybenzyl Bromide | CsOH·H₂O | 95 | 95 |
| N-(9-anthracenylmethyl)cinchoninium chloride | Ethyl Iodide | Cs₂CO₃ | 91 | 90 |
| N-(9-anthracenylmethyl)cinchoninium chloride | Propyl Iodide | Cs₂CO₃ | 94 | 91 |
This table presents selected research findings on the enantioselective α-alkylation of malonate derivatives using different chiral phase-transfer catalysts. Data sourced from multiple studies. nih.govacs.org
Stereoselective Reductive Desymmetrization of Malonic Esters
An alternative and elegant strategy for creating chiral molecules from malonates is the desymmetrization of a prochiral substrate. nih.gov This approach starts with an α,α-disubstituted malonic ester where the two substituents are identical, making the molecule achiral. A chiral catalyst is then used to selectively modify one of the two chemically equivalent (enantiotopic) ester groups. researchgate.net
A notable example is the catalytic reductive desymmetrization of malonic esters. nih.gov In this method, a dinuclear zinc complex bearing a chiral ligand selectively reduces one of the two ester carbonyls to a hydroxymethyl group (-CH₂OH). nih.govresearchgate.net This transformation breaks the symmetry of the molecule and establishes a quaternary stereocenter with high enantioselectivity. nih.gov This method is powerful because it separates the task of C-C bond formation from enantioselection and can differentiate between even sterically similar substituents. nih.govresearchgate.net More recently, conditions have been developed to stop the reduction at the aldehyde stage, providing access to another valuable functional group. nih.gov DFT calculations have provided insight into the mechanism, showing how the chiral ligand framework controls the stereochemical outcome. rsc.org
Chiral Transition Metal-Catalyzed Cyclization Reactions
The construction of cyclic structures from propanedioate esters is a powerful tool in organic synthesis. Chiral transition metal catalysts have emerged as a key technology for achieving high levels of enantioselectivity in these transformations. These catalysts create a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. mdpi.com
Recent advancements have focused on the development of novel chiral ligands that can be paired with various transition metals to catalyze a wide range of cyclization reactions. mdpi.com For instance, rhodium catalysts bearing chiral bisphosphine ligands have been successfully employed in the enantioselective synthesis of planar chiral ferrocene (B1249389) derivatives through the silylation of C(sp²)-H bonds. nih.gov Similarly, iridium catalysts with chiral N,N-ligands have demonstrated high efficacy in the enantioselective silylation of aryl C-H bonds, even at moderate temperatures. nih.gov
The modular synthesis of highly substituted chiral piperidines, a common scaffold in pharmaceuticals, has been achieved through a formal [4+2] cyclization involving a chiral starting material and subsequent transition metal-catalyzed functionalizations. acs.org This strategy highlights the power of combining chiral pool synthesis with modern catalytic methods to access complex and densely functionalized heterocyclic systems. acs.org
The design of effective chiral ligands is paramount to the success of these reactions. mdpi.com Ligands such as BINOL derivatives, while widely used in asymmetric synthesis, are still being explored for their full potential in transition-metal-catalyzed C-H functionalization. mdpi.com The development of new ligand classes, like the N-protected-aminosulfoxides used in the enantioselective arylation of cyclopropanes, continues to expand the scope and applicability of these powerful catalytic systems. mdpi.com
Organocatalytic Strategies for Diethyl Malonate Derivatives
Organocatalysis has surfaced as a powerful, metal-free alternative for the synthesis of chiral molecules derived from diethyl malonate. These reactions utilize small organic molecules as catalysts, offering advantages in terms of cost, toxicity, and operational simplicity.
A notable example is the asymmetric Michael addition of diethyl malonate to cyclic enones. rsc.org Mechanistic studies have revealed that bifunctional catalysts, possessing both Lewis acidic and Brønsted basic sites, can effectively activate both the nucleophile (diethyl malonate) and the electrophile (enone). rsc.org For instance, the mono-lithium salt of (S)- or (R)-BIMBOL has been shown to catalyze this reaction with a biomimetic behavior, where the lithium cation acts as a Lewis acid and the polyol moiety facilitates proton transfer. rsc.org Kinetic and spectroscopic studies have indicated that the catalyst exists in a monomer-dimer equilibrium, with the monomeric form being the active species. rsc.org
Transition Metal-Mediated Synthetic Transformations
Transition metals are instrumental in a wide array of synthetic transformations involving propanedioate esters, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net Copper and palladium, in particular, have been extensively utilized in cross-coupling and cyclization reactions.
Cyclopropane rings are valuable structural motifs found in numerous biologically active compounds. wikipedia.org A prominent method for their synthesis involves the reaction of alkenes with carbenoid species. Phenyliodonium (B1259483) ylides, derived from malonate esters, have been established as effective carbene precursors for cyclopropanation reactions. acs.org These ylides can be generated in situ or prepared as stable, isolable solids. acs.org
The use of preformed phenyliodonium ylides has been shown to be advantageous in achieving good conversions in copper-catalyzed enantioselective cyclopropanation reactions. acs.org Rhodium and copper catalysts are both effective in promoting the cyclopropanation of olefins with these ylides. acs.org Research has demonstrated that these iodonium (B1229267) ylides are often more reactive than their corresponding diazo compounds, allowing for the use of less reactive copper-based catalysts. acs.org Furthermore, rhodium(II) carboxylate catalysts with chiral ligands have achieved high enantioselectivities in the cyclopropanation of various olefins with dimethyl malonate via an in situ generated phenyliodonium ylide. researchgate.net
A palladium(II)-catalyzed method for the diastereoselective cyclopropanation of unactivated alkenes has also been developed, utilizing the ambiphilic reactivity of sulfur ylides. chemrxiv.org This protocol demonstrates high yields and diastereoselectivity for a range of functionalized cyclopropanes. chemrxiv.org
The combination of photoredox catalysis and Lewis acid catalysis has opened new avenues for the synthesis of complex cyclic structures from simple starting materials. This cooperative catalytic system enables the generation of radical anion intermediates from arylidene malonates, which can then undergo annulation reactions. nih.gov
In this process, a Lewis acid activates the arylidene malonate towards single-electron reduction by an excited-state photocatalyst. nih.govnih.gov The resulting stabilized radical anion can then participate in intramolecular conjugate addition with a pendant unsaturated electrophile, leading to the formation of structurally diverse chromanes and other heterocycles. nih.gov This strategy provides a novel route to densely functionalized carbo- and heterocycles through a radical annulation pathway. nih.gov The versatility of this approach has also been demonstrated in intermolecular radical-radical arylations. nih.gov
Green Chemistry Paradigm in Propanedioate Ester Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for diethyl malonate and its derivatives, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. nih.govjocpr.com
Atom Economy and Step Efficiency in Diethyl Malonate Production
Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.orgskpharmteco.com Reactions with high atom economy are inherently less wasteful. nih.gov
Modern approaches aim to improve atom economy and step efficiency. For example, the carbonylation of sodium chloroacetate (B1199739) with carbon monoxide and ethanol (B145695), catalyzed by dicobalt octacarbonyl, offers a more direct route to diethyl malonate. wikipedia.org A patented method describes the preparation of diethyl malonate from ethyl chloroacetate, carbon monoxide, and ethanol using a compound catalyst with a promoter, achieving high conversion rates and moderate reaction conditions suitable for industrial production. google.com
The pursuit of higher atom economy extends to the reactions utilizing diethyl malonate. Addition reactions, such as the Diels-Alder reaction, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. nih.govjocpr.com Catalytic approaches, including the use of solid acid catalysts for transesterification reactions, can also contribute to a greener process by simplifying catalyst separation and enabling recycling. researchgate.net
Below is a table summarizing the atom economy of different reaction types:
| Reaction Type | General Transformation | Inherent Byproducts | Atom Economy |
| Addition | A + B → C | None | 100% |
| Rearrangement | A → B | None | 100% |
| Substitution | A-B + C → A-C + B | B | < 100% |
| Elimination | A-B → A + B | B | < 100% |
This table illustrates the inherent atom economy of different general reaction classes. The actual atom economy of a specific reaction will depend on the molecular weights of the reactants and the desired product.
Development of Solvent-Free and Catalyst-Free Conditions for Malonic Acid Derivatives
The pursuit of more sustainable chemical processes has led to significant advancements in the development of solvent-free and catalyst-free reaction conditions for the synthesis and modification of malonic acid derivatives. A notable example is the microwave-assisted decarboxylation of malonic acids, which can be achieved without the need for a solvent or a catalyst. scirp.org This method offers a clean and efficient pathway to carboxylic acids, which are often the desired final products derived from malonic esters. The reaction proceeds rapidly, typically within 3 to 10 minutes, at high temperatures (180–190°C) under microwave irradiation, yielding the pure carboxylic acid as the sole product, thus eliminating the need for complex workup procedures. scirp.org
The conventional synthesis of disubstituted malonic acids involves the alkylation of a malonate ester, followed by hydrolysis of the ester groups. scirp.orgmasterorganicchemistry.com This multi-step process traditionally uses solvents like tetrahydrofuran (B95107) (THF) and strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) for the alkylation step, and subsequent saponification with potassium hydroxide (B78521) in an ethanol-water mixture. scirp.org While effective, these methods generate significant solvent and reagent waste.
Recent innovations have demonstrated the feasibility of performing key steps under solvent-free conditions. For instance, "one-pot" synthesis approaches have been developed for the efficient production of various derivatives from malonic diesters under solvent-free conditions, showcasing the potential to streamline reaction sequences and reduce environmental impact. patsnap.com These methodologies align with the principles of green chemistry by reducing the reliance on volatile organic compounds and simplifying purification processes.
The following table summarizes a typical conventional synthesis of a disubstituted malonic acid, which can then be decarboxylated under solvent- and catalyst-free conditions.
Table 1: Conventional Synthesis of Disubstituted Malonic Acids
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| Alkylation | Diethyl malonate, NaH or t-BuOK, Alkyl halide, THF | Introduction of alkyl groups to the α-carbon of the malonate. |
| Saponification | Dialkylated malonate, KOH, H₂O/EtOH, reflux | Hydrolysis of the ester groups to form the dicarboxylic acid. |
This table illustrates the traditional steps that can be followed by a greener, solvent-free decarboxylation step. The development of entirely solvent- and catalyst-free synthetic routes from the initial malonate remains an active area of research.
Implementation of Environmentally Benign Reaction Media and Solvents
The shift towards green chemistry has prompted the exploration and implementation of environmentally benign reaction media and solvents in the synthesis of malonic acid derivatives. Traditional syntheses often employ volatile and hazardous organic solvents. To mitigate the environmental impact, researchers are turning to greener alternatives.
One promising area is the use of deep eutectic solvents (DESs). For instance, choline (B1196258) hydroxide has been successfully used as both a reaction medium and a base for the synthesis of pyrrole (B145914) derivatives. rsc.org DESs are attractive because they are often inexpensive, non-toxic, biodegradable, and recyclable. rsc.org While not directly applied to this compound in the reviewed literature, the principles are transferable to malonic ester chemistry.
Another strategy involves using safer, more sustainable solvents. For example, in the arylation of diethyl malonate, toluene (B28343) has been used as a solvent. chemicalbook.com While still a volatile organic compound, it can be a less hazardous alternative to other solvents. The choice of solvent is critical and is often optimized for specific reactions. For instance, polar aprotic solvents like DMF can be used to stabilize intermediates in certain propanedioate syntheses.
Furthermore, the concept of "on-water" synthesis, where reactions are carried out in aqueous suspensions, is gaining traction. Although not specifically detailed for this compound, this approach has been shown to enhance reaction rates and selectivity in various organic transformations.
The following table highlights some environmentally benign solvent alternatives and their potential applications in malonic ester synthesis.
Table 2: Environmentally Benign Solvents and Media
| Solvent/Medium | Properties | Potential Application in Malonic Ester Synthesis |
|---|---|---|
| Deep Eutectic Solvents (e.g., Choline Hydroxide) | Inexpensive, non-toxic, recyclable, acts as both solvent and catalyst. rsc.org | Alkylation and cyclization reactions. rsc.org |
| Water | Non-toxic, non-flammable, inexpensive. | Hydrolysis steps and potentially "on-water" alkylation reactions. |
The adoption of these greener solvents and reaction media is a critical step towards developing more sustainable synthetic routes for complex molecules like this compound.
Strategies for Minimizing and Avoiding Chemical Derivatization Steps
The classical malonic ester synthesis inherently involves derivatization, starting with a simple malonate, alkylating it, and then often hydrolyzing and decarboxylating it to obtain the final product. masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com A significant advancement is the development of methods that allow for the direct use of more complex starting materials or that combine multiple transformations into a single "one-pot" procedure.
One strategy to avoid a separate derivatization step for creating the malonic acid is to directly use a substituted malonic acid half oxyester (SMAHO). These compounds can serve as efficient precursors for ester enolates through decarboxylation, often using only a substoichiometric amount of a weak base. nih.gov This approach can be more direct than starting from a dialkyl malonate.
Furthermore, desymmetrization of disubstituted malonic esters offers a powerful strategy to access chiral quaternary stereocenters without the need for multiple, sequential alkylations. nih.govresearchgate.net For example, a dinuclear zinc complex can selectively hydrosilylate one of the two ester groups in a malonic ester to produce a β-hydroxyester. researchgate.net This catalytic reductive desymmetrization provides a more direct route to chiral building blocks.
Another approach is the development of catalytic systems that enable the direct arylation of diethyl malonate, which has traditionally been challenging due to the weaker electrophilicity of aryl halides compared to alkyl halides. wikipedia.org The use of palladium or copper catalysts allows for the direct formation of phenylmalonates, bypassing the more circuitous Claisen condensation route. chemicalbook.comwikipedia.org
The following table summarizes strategies for minimizing derivatization in the synthesis of malonic ester derivatives.
By employing these advanced strategies, chemists can design more elegant and efficient syntheses of complex molecules like this compound, significantly reducing the environmental footprint of their production.
Advanced Applications in Complex Organic Synthesis and Materials Science
Stereoselective Construction of Quaternary Carbon Centers
The synthesis of molecules containing quaternary carbon centers, particularly in an enantiomerically pure form, remains a significant challenge in organic chemistry. Diethyl butyl(phenyl)propanedioate is structurally defined by such a center. The primary route to this compound involves the alkylation of diethyl phenylmalonate. The stereoselective synthesis of this compound, and compounds like it, is an area of active research, often relying on catalytic asymmetric methods to control the three-dimensional arrangement of the substituents.
Recent advancements in catalysis have provided several powerful strategies for the enantioselective alkylation of prochiral nucleophiles like the enolate of diethyl phenylmalonate. While specific studies detailing the asymmetric butylation of diethyl phenylmalonate to yield enantiopure this compound are not extensively documented in readily available literature, the general principles of catalytic asymmetric alkylation are well-established. These methods often employ chiral phase-transfer catalysts or chiral metal complexes to induce stereoselectivity. The development of such methods is crucial for accessing optically active building blocks that can be used in the synthesis of chiral drugs and other biologically active compounds. The construction of C-C bonds with precise stereochemical control is of utmost importance in organic synthesis. nih.gov The catalytic asymmetric aldol (B89426) reaction, for example, represents a powerful method for achieving this, and similar principles are applied in asymmetric alkylation reactions. nih.gov
Key approaches to stereoselective alkylation that could be applied to the synthesis of chiral this compound include:
Organocatalysis : The use of small organic molecules as chiral catalysts has emerged as a powerful tool in asymmetric synthesis. nih.gov Bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, can activate both the nucleophile and the electrophile to facilitate a highly enantioselective alkylation. nih.gov
Metal Catalysis : Transition metal complexes with chiral ligands are widely used to catalyze asymmetric alkylations. For instance, methods have been developed for the copper-catalyzed arylation of diethyl malonate, and similar systems could be adapted for asymmetric alkylation. wikipedia.org
Enzyme-Catalyzed Reactions : The use of enzymes, such as lipases, for the kinetic resolution of racemic malonic esters or for the enantioselective hydrolysis of one of the ester groups can also provide access to chiral derivatives.
The successful application of these methods to the synthesis of enantiomerically enriched this compound would provide a valuable chiral synthon for the construction of complex target molecules with defined stereochemistry at a quaternary center.
Strategic Intermediate in the Synthesis of Pharmacologically Relevant Compounds
Disubstituted malonic esters are well-known precursors to a variety of pharmacologically active compounds, most notably the barbiturate (B1230296) class of drugs. libretexts.orgmdpi.com Barbiturates are central nervous system depressants that have been used as sedatives, hypnotics, anesthetics, and anticonvulsants. libretexts.org The pharmacological properties of barbiturates are highly dependent on the nature of the substituents at the 5-position of the barbituric acid ring. mdpi.com
The synthesis of barbiturates involves the condensation of a disubstituted diethyl malonate with urea (B33335), typically in the presence of a strong base like sodium ethoxide. libretexts.orgwikipedia.org In this context, this compound can serve as a key intermediate for the synthesis of 5-butyl-5-phenylbarbituric acid. This specific barbiturate would be expected to exhibit its own unique pharmacological profile, potentially with modified duration of action or potency compared to other barbiturates like phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid).
The general synthetic scheme is presented below:
| Reactant 1 | Reactant 2 | Product | Drug Class |
| This compound | Urea | 5-butyl-5-phenylbarbituric acid | Barbiturate |
This reaction highlights the utility of this compound as a molecular scaffold for introducing specific lipophilic groups (butyl and phenyl) onto the barbiturate core, which is a critical determinant of its biological activity. Over 2,500 different barbiturates have been synthesized, demonstrating the modularity of this synthetic approach. libretexts.org
Precursors for the Synthesis of Diverse Heterocyclic Frameworks
The reactivity of the two ester groups in this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds beyond barbiturates. nih.gov The general strategy involves condensation reactions with various binucleophiles, where the malonate derivative provides a three-carbon building block.
Examples of heterocyclic systems that can be synthesized from disubstituted malonates include:
Pyrimidines : As discussed, condensation with urea or thiourea leads to barbiturates or thiobarbiturates, respectively. mdpi.comsodium-methoxide.net
Pyrazoles : Reaction with hydrazine (B178648) derivatives can yield pyrazolidinediones, which are five-membered heterocyclic compounds with potential biological activities.
Coumarins : While the classic Pechmann condensation for coumarin (B35378) synthesis involves a phenol (B47542) and a β-ketoester, variations using malonic esters exist, particularly for the synthesis of 4-hydroxycoumarins. nih.gov
The general reactivity pattern of diethyl malonate and its derivatives in heterocyclic synthesis suggests that this compound can be a versatile starting material for generating libraries of substituted heterocycles for drug discovery and other applications. sodium-methoxide.net The use of C,C-disubstituted diethyl malonates can, in many cases, replace more reactive and less stable reagents for the preparation of these ring systems. nih.gov
Utility in Polymer Science and Advanced Materials Development
While the direct application of this compound in polymer science is not extensively reported, its structural features suggest potential uses as a monomer or an additive in the development of advanced materials. Malonic ester derivatives can be used in the synthesis of polyesters and other condensation polymers. The presence of the bulky butyl and phenyl groups would be expected to influence the properties of the resulting polymers, potentially leading to materials with modified thermal stability, solubility, and mechanical properties.
One area of potential application is in the synthesis of light stabilizers. For instance, substituted diethyl malonates have been used as intermediates in the preparation of hindered amine light stabilizers (HALS), which are used to protect polymers from degradation by UV light. researchgate.net A study described the synthesis of diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate as an intermediate for such light stabilizers. researchgate.net By analogy, this compound could potentially be functionalized to create novel additives for polymers.
Furthermore, the reduction of this compound can yield 2-butyl-2-phenyl-1,3-propanediol. Diols are common monomers in the synthesis of polyesters and polyurethanes. The specific substitution pattern of this diol could impart unique properties to the resulting polymers, such as increased rigidity and altered thermal characteristics due to the presence of the phenyl and butyl groups.
Theoretical and Computational Chemistry Investigations of Propanedioate Ester Systems
Quantum Mechanical Analyses of Electronic Structure and Reactivity
Quantum mechanics (QM) forms the foundation for understanding the electronic structure of molecules, which in turn governs their reactivity. researchgate.netmdpi.com For propanedioate esters, QM methods like Hartree-Fock (HF) and post-HF methods are employed to calculate fundamental properties. These calculations provide insights into the distribution of electrons within the molecule, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on individual atoms.
The reactivity of a propanedioate ester, such as in the classic malonic ester synthesis, is directly related to the acidity of the α-hydrogen located on the carbon between the two carbonyl groups. wikipedia.orglibretexts.org Quantum mechanical calculations can quantify this acidity by computing the energy change associated with deprotonation. The resulting enolate is a key reactive intermediate. libretexts.org
The analysis of the electronic structure helps in identifying the most nucleophilic and electrophilic sites within the molecule. For instance, the HOMO is typically localized on the enolate carbanion, indicating its nucleophilic character, while the LUMO on an alkyl halide (the electrophile) would be centered on the carbon-halogen bond. The energy gap between the HOMO of the nucleophile and the LUMO of the electrophile is a critical parameter that influences the reaction rate. A smaller HOMO-LUMO gap generally corresponds to a more favorable reaction.
Table 1: Illustrative Quantum Mechanical Properties for a Representative Propanedioate Enolate
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -2.5 eV | Indicates the energy of the highest energy electrons available for reaction (nucleophilicity). |
| LUMO Energy | +1.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 4.0 eV | Correlates with chemical reactivity and stability. |
| Partial Charge on α-Carbon | -0.75 e | Quantifies the negative charge concentration, confirming its role as the nucleophilic center. |
Note: Values are representative for a generic propanedioate enolate and serve for illustrative purposes.
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
Propanedioate esters are flexible molecules with multiple rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the accessible conformations of such molecules over time and to study their interactions with their environment, such as solvent molecules. mdpi.comnih.gov
MD simulations model the movement of atoms by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. researchgate.net For a molecule like diethyl butyl(phenyl)propanedioate, these simulations can reveal the preferred dihedral angles of the ester and alkyl groups, identifying the most stable, low-energy conformers. mdpi.comibm.com This information is crucial as the reactivity of a molecule can be conformation-dependent. For example, the accessibility of the α-hydrogen for deprotonation might be influenced by the spatial arrangement of the bulky phenyl and butyl substituents.
Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding with protic solvents or aggregation behavior. mdpi.com In the context of a reaction, the simulation can model the solvation shell around the ester and its enolate, providing insights into how the solvent influences stability and reactivity. mdpi.com
Table 2: Representative Dihedral Angles for a Stable Conformer of a Substituted Diethyl Propanedioate
| Dihedral Angle | Description | Typical Value (degrees) |
|---|---|---|
| O=C-Cα-C=O | Angle between the two carbonyl groups | ~120° |
| C-O-C-Cα | Ester group conformation (ethyl) | ~180° (trans) |
| Cα-C-C-C | Butyl group side chain conformation | ~180° (anti) or ±60° (gauche) |
| Cα-C(phenyl)-C-C | Orientation of the phenyl ring | Varies widely due to rotation |
Note: These values are idealized and represent one of many possible low-energy conformations.
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. researchgate.net It is extensively used to map out the potential energy surfaces of chemical reactions involving propanedioate esters.
DFT calculations are instrumental in elucidating the step-by-step mechanism of reactions like the malonic ester synthesis. libretexts.org This involves identifying and calculating the energies of all relevant species along the reaction pathway, including reactants, intermediates, transition states, and products. acs.org
For the alkylation of a propanedioate ester, the reaction pathway would typically consist of:
Deprotonation: The base removes the acidic α-hydrogen to form the enolate intermediate.
Nucleophilic Attack: The enolate attacks the alkyl halide in an Sₙ2 fashion. libretexts.org
A key output of these studies is the calculation of the activation energy (Ea) for each step, which is the energy difference between the reactants and the transition state. researchgate.net The step with the highest activation energy is the rate-determining step of the reaction. acs.org By comparing the activation energies of different possible pathways, chemists can predict which mechanism is most likely to occur under a given set of conditions.
Table 3: Illustrative DFT-Calculated Activation Energies for the Alkylation of a Diethyl Propanedioate
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Deprotonation | Ester + Ethoxide | [Ester···H···Ethoxide]⁻ | Enolate + Ethanol (B145695) | ~5-10 |
| C-Alkylation | Enolate + Butyl-Br | [Enolate···Butyl···Br]⁻ | Alkylated Ester + Br⁻ | ~20-25 |
Note: These are representative values for an Sₙ2 alkylation reaction and can vary significantly with the specific substrates, base, and solvent used.
Beyond studying reaction mechanisms, DFT is a powerful tool for the design and optimization of catalysts. pnnl.govmdpi.com For reactions involving propanedioate esters, such as metal-catalyzed C-H activation or cross-coupling reactions, computational methods can be used to screen potential catalysts and ligands to find the most efficient and selective systems. acs.org
The design process involves modeling the interaction of the substrate with the catalyst and calculating the energy profile of the catalytic cycle. pnnl.gov Researchers can systematically modify the structure of the catalyst (e.g., changing the metal center or the ligands) in silico and calculate the effect of these changes on the activation barriers of key steps, such as oxidative addition, reductive elimination, or the bond-forming step itself. This computational screening can rapidly identify promising catalyst candidates for experimental validation, accelerating the discovery process. mdpi.com For example, DFT can explain why certain ligands lead to higher yields or better stereoselectivity by revealing detailed steric and electronic interactions in the transition state. researchgate.net
Table 4: Hypothetical DFT Screening of Ligands for a Palladium-Catalyzed Arylation of Diethyl Malonate
| Ligand | Catalyst System | Key Transition State Energy (kcal/mol) | Predicted Relative Rate |
|---|---|---|---|
| PPh₃ | Pd(OAc)₂ / PPh₃ | 28.5 | Slow |
| P(t-Bu)₃ | Pd(OAc)₂ / P(t-Bu)₃ | 24.1 | Moderate |
| XPhos | Pd(OAc)₂ / XPhos | 21.3 | Fast |
| SPhos | Pd(OAc)₂ / SPhos | 22.0 | Fast |
Note: This table is illustrative, demonstrating how DFT can be used to compare the efficacy of different ligands by calculating the energy barrier of the rate-determining step.
In Silico Design and Prediction of Novel Propanedioate Derivatives
In silico (computational) methods are increasingly used in the rational design of new molecules with desired properties. nih.govnih.gov Starting from a core scaffold like a propanedioate ester, new derivatives can be designed by adding or modifying functional groups. Computational tools are then used to predict the properties of these new virtual compounds before they are synthesized.
This approach is widely used in drug discovery but is applicable to materials science and other areas of chemistry. For instance, if the goal were to design a novel propanedioate-based polymer, one could computationally design various monomer derivatives and predict properties like their electronic characteristics, stability, and reactivity in polymerization. Molecular docking could be used to predict how well a designed molecule might bind to a biological target, while quantitative structure-activity relationship (QSAR) models can correlate structural features with specific activities. nih.gov ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also be predicted to filter out candidates with unfavorable profiles early in the design process.
Table 5: Illustrative In Silico Prediction for Novel Phenylpropanedioate Derivatives
| Derivative ID | Modification | Predicted Property (Example: Binding Affinity, -log(IC₅₀)) | Predicted Lipophilicity (logP) |
|---|---|---|---|
| Base (Phenyl) | - | 4.5 | 2.6 |
| Deriv-01 | Add 4-Cl to Phenyl | 4.9 | 3.1 |
| Deriv-02 | Add 4-OH to Phenyl | 5.2 | 2.1 |
| Deriv-03 | Replace Phenyl with Naphthyl | 5.5 | 3.8 |
| Deriv-04 | Replace Butyl with Hexyl | 4.4 | 4.2 |
Note: This table provides a hypothetical example of how computational predictions can guide the selection of derivatives for synthesis based on desired properties.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Comprehensive Spectroscopic Characterization
Spectroscopy is the primary tool for elucidating the molecular structure of an organic compound. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can map its atomic framework and identify its constituent functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. sustech.edu
For diethyl phenylpropanedioate, ¹H NMR spectroscopy identifies all unique proton environments. The phenyl group produces characteristic signals in the aromatic region, while the ethyl ester groups and the lone methine proton each give distinct resonances.
Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the carbons of the phenyl ring, the methine carbon, and the carbons of the ethyl groups. chemicalbook.com
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Diethyl Phenylpropanedioate in CDCl₃
| Atom Type | Nucleus | Typical Chemical Shift (δ) in ppm | Signal Characteristics |
| Phenyl Protons | ¹H | 7.2 – 7.5 | Multiplet |
| Methine Proton (-CH) | ¹H | ~4.3 | Singlet |
| Methylene Protons (-CH₂) | ¹H | ~4.2 | Quartet |
| Methyl Protons (-CH₃) | ¹H | ~1.2 | Triplet |
| Carbonyl Carbon (C=O) | ¹³C | ~168 | Singlet |
| Phenyl Carbons (C-Ar) | ¹³C | 127 - 135 | Multiple Singlets |
| Methine Carbon (-CH) | ¹³C | ~58 | Singlet |
| Methylene Carbon (-CH₂) | ¹³C | ~62 | Singlet |
| Methyl Carbon (-CH₃) | ¹³C | ~14 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. nist.govsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the elemental composition of a molecule. vscht.cz Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique molecular formula. chemicalbook.com
For diethyl phenylpropanedioate, HRMS would confirm the molecular formula C₁₃H₁₆O₄ by matching the experimentally measured exact mass to the theoretically calculated mass. chemicalbook.com This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions.
Table 2: High-Resolution Mass Spectrometry Data for Diethyl Phenylpropanedioate
| Parameter | Value |
| Molecular Formula | C₁₃H₁₆O₄ |
| Calculated Exact Mass | 236.10485899 Da |
| Nominal Mass | 236 g/mol |
| Common Ionization Technique | Electrospray Ionization (ESI) |
Data sourced from PubChem. chemicalbook.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nist.gov This technique is highly effective for identifying the functional groups present in a compound. The IR spectrum of diethyl phenylpropanedioate displays characteristic absorption bands that confirm its key structural features. sustech.educhemicalbook.com
The most prominent feature is the strong absorption from the ester carbonyl (C=O) groups. Other key absorptions include stretches for C-O bonds, aromatic C=C bonds, and both aromatic and aliphatic C-H bonds. nist.govlibretexts.org
Table 3: Characteristic Infrared (IR) Absorption Bands for Diethyl Phenylpropanedioate
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ester | 1750–1735 | Strong |
| C-H Stretch | Aromatic | 3100–3000 | Medium |
| C-H Stretch | Aliphatic | 3000–2850 | Medium |
| C=C Stretch | Aromatic Ring | 1600–1450 | Medium-Weak |
| C-O Stretch | Ester | 1300–1000 | Strong |
Note: Wavenumber ranges are typical for the specified functional groups. nist.govwikipedia.org
X-ray crystallography is a powerful analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal, scientists can generate a detailed electron density map and build an exact model of the molecule's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.
As of now, a single-crystal X-ray structure for diethyl phenylmalonate (CAS 83-13-6) is not available in open crystallographic databases. This is likely because the compound has a low melting point (16.5 °C), making it a liquid under standard conditions and challenging to crystallize.
Were a suitable single crystal to be grown and analyzed, this technique would provide unambiguous proof of structure and offer insights into how the molecules pack together in the solid state. This can be crucial for understanding physical properties and for applications where the solid-form is important.
Chromatographic Techniques for Separation and Purity Evaluation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For pharmaceutical and chemical analysis, it is the gold standard for determining the purity of a substance.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is exceptionally well-suited for determining the purity of compounds like diethyl phenylmalonate and for quantifying them in various samples.
A typical HPLC method for diethyl phenylmalonate would utilize a reversed-phase column (e.g., a C18 column), where a nonpolar stationary phase is used with a polar mobile phase. The components of the sample are separated based on their relative hydrophobicity. The presence of a phenyl group in diethyl phenylmalonate makes it an excellent chromophore for ultraviolet (UV) detection.
By running a sample through the HPLC system, a chromatogram is produced where diethyl phenylmalonate appears as a major peak at a specific retention time. Any impurities, such as starting materials or by-products from its synthesis, would appear as separate peaks. The area of each peak is proportional to the concentration of the corresponding component, allowing for precise quantitative analysis and purity determination.
Gas Chromatography (GC) for Volatile Compound Separation
Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. chem-agilent.com For a compound such as Diethyl butyl(phenyl)propanedioate, which possesses a boiling point that allows for vaporization without decomposition, GC is an indispensable tool for purity assessment and quantification. The fundamental principle of GC involves a sample being vaporized and injected onto the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by an inert carrier gas, referred to as the mobile phase. wikipedia.org The differential partitioning of the analyte between the stationary phase, a microscopic layer of liquid or polymer on an inert solid support that lines the column, and the gaseous mobile phase leads to the separation of components in a mixture. wikipedia.org
The selection of the GC column, particularly the stationary phase, is a critical step in method development. nist.gov For compounds like this compound, a 5% phenyl methyl siloxane stationary phase is often a suitable choice. This type of phase provides good selectivity for a range of chemical functional groups and offers thermal stability at the higher oven temperatures that may be required for the elution of such a molecule. nist.gov
In the analysis of related malonic esters, GC is frequently employed to monitor the progress of synthesis reactions. For instance, the conversion of starting materials to Diethyl phenylmalonate can be measured by GC to determine reaction completion. chemicalbook.com Following synthesis, the purity of the crude product can be assessed, and after purification methods such as distillation, GC can confirm the successful isolation of the target compound.
A hypothetical GC analysis of a sample containing this compound would involve dissolving the sample in a suitable solvent, such as dichloromethane (B109758) or ethanol (B145695), and injecting a small volume into the GC. nist.govdtic.mil The retention time, the time it takes for the analyte to pass through the column and reach the detector, would be a key identifier for the compound under a specific set of chromatographic conditions. By comparing the retention time and the detector response of the sample to that of a certified reference standard, both qualitative identification and quantitative measurement can be achieved.
Below is a table illustrating typical GC conditions and retention times for compounds structurally related to this compound. This data is provided to give a representative example of how such compounds are analyzed.
Table 1: Representative GC Parameters and Retention Times for Related Compounds
| Compound | Stationary Phase | Oven Program | Retention Time (min) | Detector |
|---|---|---|---|---|
| Diethyl Phthalate (B1215562) (DEP) | DB-5 (5% Phenyl-methylpolysiloxane) | 150°C to 280°C at 10°C/min | ~15.76 | FID |
| Dibutyl Phthalate (DBP) | DB-5 (5% Phenyl-methylpolysiloxane) | 150°C to 280°C at 10°C/min | ~18.72 | FID |
This table is for illustrative purposes. Actual retention times can vary based on the specific instrument, column dimensions, and precise analytical conditions. The data for DEP and DBP is adapted from a study on phthalate esters researchgate.net, and the data for DEM is from a method development report dtic.mil.
Confirmation of the compound's identity is often performed using a mass spectrometer as the detector (GC-MS). nih.govrestek.com The mass spectrometer provides a fragmentation pattern, or mass spectrum, that is unique to the chemical structure of the analyte, offering a high degree of confidence in its identification.
Prospective Research Directions in Diethyl Butyl Phenyl Propanedioate Chemistry
Innovations in Sustainable and Efficient Synthetic Routes for Disubstituted Malonates
The classical synthesis of disubstituted malonates, including Diethyl butyl(phenyl)propanedioate, involves the sequential alkylation of diethyl malonate. However, this traditional approach often faces challenges related to reaction efficiency, waste generation, and the use of hazardous reagents. Modern synthetic chemistry is actively pursuing more sustainable and efficient alternatives.
One promising avenue is the development of one-pot synthesis procedures. A 'one-pot' synthesis for α-1,2,4-oxadiazolo esters from malonic diesters has been demonstrated to be efficient under solvent-free conditions, highlighting the potential for creating complex molecules from malonic esters with reduced environmental impact. patsnap.com Such methodologies could be adapted for the synthesis of this compound, minimizing intermediate purification steps and solvent usage.
Furthermore, the choice of reagents and reaction conditions plays a crucial role in the sustainability of the synthesis. For instance, the synthesis of diethyl n-butylmalonate can be achieved by reacting diethyl malonate with sodium ethoxide, followed by the addition of chlorobutane. chemicalbook.com A patented method for preparing diethyl n-butylmalonate involves the reaction of ethanol (B145695) and sodium to generate sodium ethoxide, followed by the addition of diethyl malonate and then bromobutane. google.com These methods, while established, offer opportunities for optimization in terms of atom economy and the use of greener solvents.
The synthesis of phenylmalonates presents unique challenges, as aryl halides are generally less reactive electrophiles than alkyl halides. wikipedia.org Traditional methods often resort to indirect routes, such as the Claisen condensation of diethyl oxalate (B1200264) and ethyl phenylacetate (B1230308) followed by decarbonylation. wikipedia.org However, recent advancements have introduced catalytic systems to overcome this hurdle. For example, methods utilizing Caesium carbonate and copper(I) iodide have been developed for the arylation of diethyl malonate. wikipedia.org Another approach employs a palladium-based catalyst, such as bis(dibenzylideneacetone)-palladium(0) with a suitable phosphine (B1218219) ligand, to facilitate the arylation of diethyl malonate with aryl bromides in good yields. chemicalbook.com
The following table outlines representative synthetic routes for compounds analogous to this compound, showcasing the reaction conditions and yields that could be targeted in future synthetic endeavors for the title compound.
Table 1: Synthetic Routes for Analogs of this compound
| Product | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Diethyl n-butylmalonate | Diethyl malonate, Chlorobutane | Sodium ethoxide | Ethanol | Not specified | Not specified | chemicalbook.com |
| Diethyl n-butylmalonate | Diethyl malonate, Bromobutane | Sodium ethoxide | Ethanol | 70-73 | Not specified | google.com |
| Diethyl phenylmalonate | Diethyl malonate, Aryl bromide | Pd(dba)₂, DTBNpP, NaH | Toluene (B28343) | 70 | 89 | chemicalbook.com |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield
The development of novel catalytic systems is paramount for improving the synthesis of disubstituted malonates like this compound, particularly in achieving high selectivity and yield. Research in this area is focused on both achiral and chiral catalysis to produce specific isomers of the target molecule.
For the synthesis of chiral α,α-dialkylmalonates, enantioselective phase-transfer catalysis (PTC) has emerged as a powerful tool. frontiersin.org This method has been successfully used for the α-alkylation of diphenylmethyl tert-butyl α-alkylmalonates with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). frontiersin.org The use of a binaphthyl-modified chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst was instrumental in achieving this high degree of stereocontrol. frontiersin.org Such catalytic systems could be explored for the asymmetric synthesis of this compound, providing access to enantiomerically pure forms of the compound.
In addition to phase-transfer catalysts, metal-based catalytic systems are also being actively investigated. Iridium-catalyzed asymmetric allylic alkylation of malonates has been shown to be effective in constructing enantioenriched all-carbon quaternary centers at ambient temperature, with yields up to 93% and 97% enantiomeric excess. organic-chemistry.org This reaction utilizes trisubstituted allylic electrophiles and malonate nucleophiles, demonstrating the potential for creating complex stereocenters. organic-chemistry.org Similarly, palladium-catalyzed asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles has been developed, generating two contiguous chirality centers with high enantioselectivity. nih.gov These advanced catalytic methods offer significant promise for the stereoselective synthesis of this compound.
The use of enzymes as biocatalysts represents another frontier in the sustainable synthesis of malonate derivatives. Enzyme-catalyzed synthesis of linear polyesters from dimethyl malonate has been demonstrated using immobilized Candida antarctica lipase (B570770) B in solventless conditions, offering a green alternative to traditional metal-catalyzed polymerizations. rsc.org The application of enzymatic methods to the synthesis of smaller, highly functionalized molecules like this compound could lead to milder reaction conditions and improved selectivity.
The following table summarizes some of the novel catalytic systems that have been successfully employed for the synthesis of related malonate derivatives, which could serve as a starting point for the development of catalysts for this compound.
Table 2: Novel Catalytic Systems for the Synthesis of Substituted Malonates
| Reaction Type | Catalyst | Ligand | Base | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|---|---|
| Asymmetric Allylic Alkylation | [Ir(COD)Cl]₂ | Phosphine Ligand | NaHMDS | Dialkyl Malonates | up to 93 | up to 97 | organic-chemistry.org |
| Asymmetric Allylic Alkylation | [η³-C₃H₅ClPd]₂ | Phosphinoxazoline | DBU | α-Aryl-α-fluoroacetonitriles | Moderate to good | 83-99 | nih.gov |
Integration of Advanced Mechanistic Studies with Computational Modeling
A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The integration of advanced mechanistic studies with computational modeling provides a powerful approach to elucidate the intricate details of catalytic cycles and transition states.
For instance, the diastereoselectivity of the alkylation of bicyclic malonates has been investigated using both experimental and computational methods. nih.gov Computational studies using M06-2X and B3LYP density functional theory revealed that the observed stereoselectivity is governed by subtle energetic differences in the transition states, arising from a balance of torsional strain and steric interactions. nih.gov This type of integrated approach could be applied to the alkylation reactions involved in the synthesis of this compound to predict and control the stereochemical outcome.
Computational tools such as Gaussian have been used to understand the activity of herbicide safeners based on substituted phenyl isoxazole (B147169) derivatives. nih.gov The calculations indicated that the nucleophilic ability of the designed compounds correlated with their safener activity. nih.gov Similar computational analyses could be employed to predict the reactivity and potential applications of this compound by modeling its electronic properties and interactions with biological targets.
The study of reaction mechanisms is not limited to computational methods. Advanced spectroscopic techniques, such as in-situ infrared spectroscopy and nuclear magnetic resonance spectroscopy, can provide real-time information about the species present in a reaction mixture, helping to identify key intermediates and catalyst resting states. The combination of these experimental techniques with computational modeling can provide a comprehensive picture of the reaction pathway, enabling the optimization of reaction conditions for improved performance.
Expansion of Propanedioate Ester Applications into Emerging Scientific and Technological Domains
Propanedioate esters, also known as malonic esters, are versatile building blocks in organic synthesis with a wide range of applications. studysmarter.co.uk While traditionally used in the synthesis of pharmaceuticals, such as barbiturates, and as flavoring agents, emerging research is expanding their utility into new scientific and technological fields. chemistrylearner.comwikipedia.org
One area of growing interest is the use of malonate derivatives in materials science. Enzyme-catalyzed synthesis of malonate polyesters has been shown to produce biodegradable polymers that can act as effective metal chelators. rsc.org This suggests that polymers derived from functionalized malonates like this compound could have applications in environmental remediation or as advanced materials with specific binding properties.
In the field of medicinal chemistry, malonate esters continue to be important intermediates. Diethyl butylmalonate is used as a reagent in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives, which act as peptide deformylase inhibitors against drug-resistant bacteria. chemicalbook.com The structural motifs present in this compound, namely the phenyl and butyl groups, could be leveraged to design new bioactive molecules with tailored properties. For example, diethyl phenylmalonate is a key precursor in the synthesis of the anticonvulsant drug Felbamate. google.com
Furthermore, the unique reactivity of the malonate core can be exploited to create complex molecular architectures. Malonic ester synthesis is a fundamental method for forming carbon-carbon bonds and can be used to prepare a variety of substituted carboxylic acids. patsnap.comchemistrylearner.com The functional groups in this compound could be further modified to create novel scaffolds for drug discovery or to develop new ligands for catalysis.
The development of new applications for propanedioate esters is an active area of research, and the specific substitution pattern of this compound makes it a promising candidate for exploration in these emerging domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
